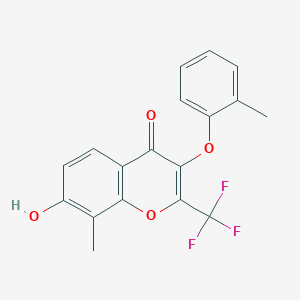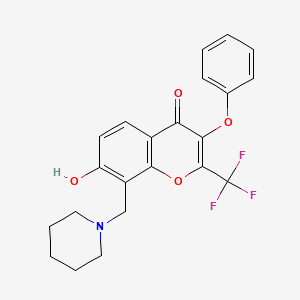![molecular formula C15H12ClN3O4 B5909968 N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as CB-30865, is a compound that has gained attention in the scientific community due to its potential application in various fields. CB-30865 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
CB-30865 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is also overexpressed in various types of cancer, making it a potential target for cancer therapy. CB-30865 binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of its substrates.
Biochemical and physiological effects:
CB-30865 has been shown to have various biochemical and physiological effects. In cancer cells, CB-30865 induces apoptosis by activating the intrinsic apoptotic pathway. CB-30865 also inhibits tumor growth by reducing cell proliferation and inducing cell cycle arrest. In neurodegenerative diseases, CB-30865 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, CB-30865 has been shown to have antiviral activity by inhibiting the replication of HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
CB-30865 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, CB-30865 also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
CB-30865 has potential applications in various fields, and there are several future directions for research. One direction is to study the effectiveness of CB-30865 in combination with other cancer therapies. Another direction is to study the potential of CB-30865 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of CB-30865 and its potential side effects. Overall, CB-30865 is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
The synthesis of CB-30865 involves several steps. The first step is the synthesis of 2-chloro-4-methylbenzoic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 4-nitroaniline to form the corresponding amide. The amide is then treated with cyanamide to form the carboximidamide derivative. Finally, the carboximidamide derivative is reacted with 2-chloro-4-methylbenzoyl chloride to form CB-30865.
Applications De Recherche Scientifique
CB-30865 has been studied extensively in the field of cancer research due to its ability to inhibit CK2, which is overexpressed in various types of cancer. Studies have shown that CB-30865 can induce apoptosis in cancer cells and inhibit tumor growth in animal models. CB-30865 has also been studied in the field of neurodegenerative diseases, where it has been shown to have neuroprotective effects. Additionally, CB-30865 has been studied in the field of infectious diseases, where it has been shown to have antiviral activity against HIV-1.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9-2-7-12(13(16)8-9)15(20)23-18-14(17)10-3-5-11(6-4-10)19(21)22/h2-8H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNFNHVXSZAAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-chloro-4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909902.png)
![5-(4-chlorophenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909907.png)
![5-(2,5-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909912.png)
![2,4-dimethoxybenzaldehyde [5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909914.png)
![ethyl 4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5909923.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)

![3-(3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5909941.png)
![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)